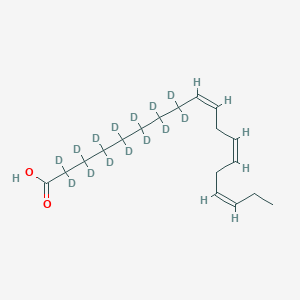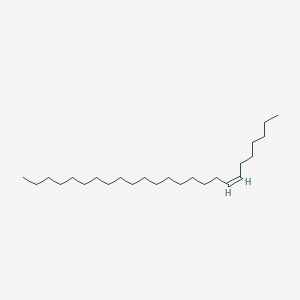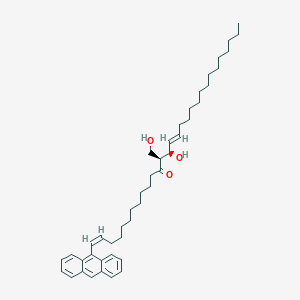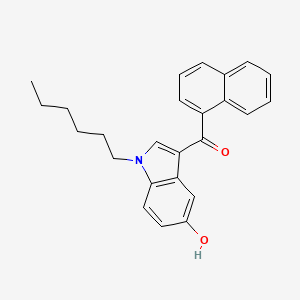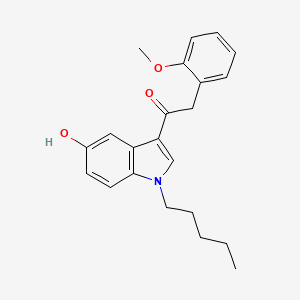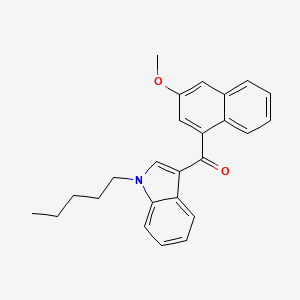
(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 081 3-methoxynaphthyl isomer: is a synthetic cannabinoid, a class of compounds that interact with cannabinoid receptors in the brain. This compound is structurally similar to JWH 081 but differs by having a methoxy group attached to the naphthyl ring at the 3 position instead of the 4 position . It is primarily used in scientific research to study the effects of cannabinoids on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 081 3-methoxynaphthyl isomer typically involves the following steps:
Starting Materials: The synthesis begins with 1-pentyl-1H-indole-3-carboxylic acid and 3-methoxynaphthalene.
Condensation Reaction: The carboxylic acid group of 1-pentyl-1H-indole-3-carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with 3-methoxynaphthalene to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure JWH 081 3-methoxynaphthyl isomer.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing large-scale purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
JWH 081 3-methoxynaphthyl isomer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthyl ring.
Reduction: Reduced forms of the indole or naphthyl rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
JWH 081 3-methoxynaphthyl isomer is used extensively in scientific research, particularly in the following areas:
Chemistry: Studying the structure-activity relationships of synthetic cannabinoids.
Biology: Investigating the interaction of synthetic cannabinoids with cannabinoid receptors.
Medicine: Exploring potential therapeutic applications of synthetic cannabinoids in pain management and neuroprotection.
Industry: Developing new synthetic cannabinoids for forensic and toxicological studies.
Mechanism of Action
The compound exerts its effects by binding to cannabinoid receptors in the brain, primarily the CB1 receptor. This interaction leads to the activation of various intracellular signaling pathways, resulting in the modulation of neurotransmitter release and subsequent physiological effects. The exact molecular targets and pathways involved include the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and modulation of ion channels .
Comparison with Similar Compounds
JWH 081 3-methoxynaphthyl isomer is unique due to the position of the methoxy group on the naphthyl ring. Similar compounds include:
JWH 081: Differs by having the methoxy group at the 4 position.
JWH 122: Has a 6-methylnaphthyl group instead of a methoxynaphthyl group.
JWH 018: Lacks the methoxy group entirely and has a different substitution pattern on the naphthyl ring.
These structural differences result in variations in their binding affinities and pharmacological effects, making each compound unique in its own right .
Properties
IUPAC Name |
(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-9-14-26-17-23(21-12-7-8-13-24(21)26)25(27)22-16-19(28-2)15-18-10-5-6-11-20(18)22/h5-8,10-13,15-17H,3-4,9,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSSAESHPAJYSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017317 |
Source


|
| Record name | JWH-081 3-Methoxynaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1696409-36-5 |
Source


|
| Record name | JWH-081 3-Methoxynaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
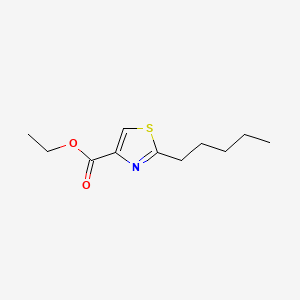
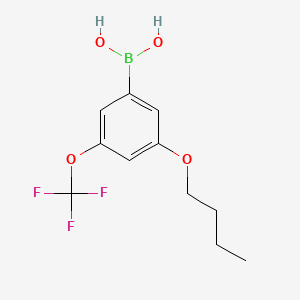
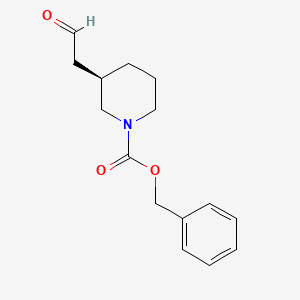
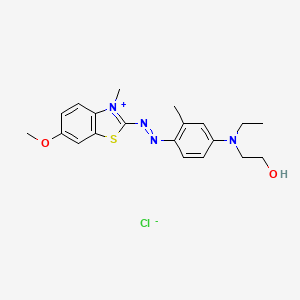

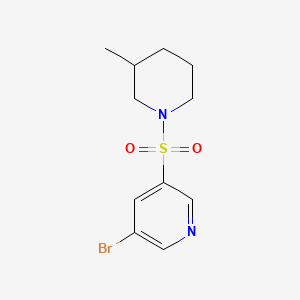
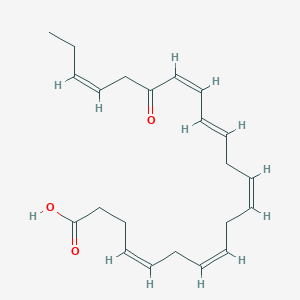
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)

